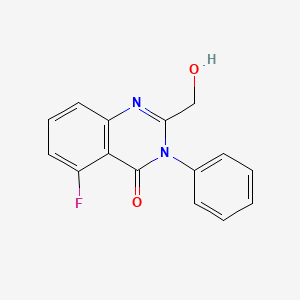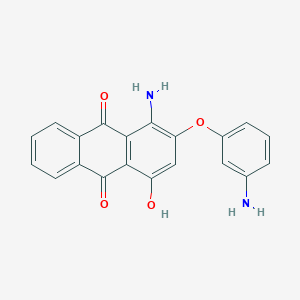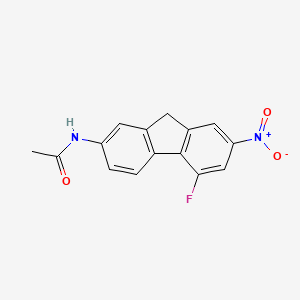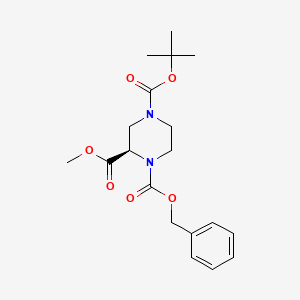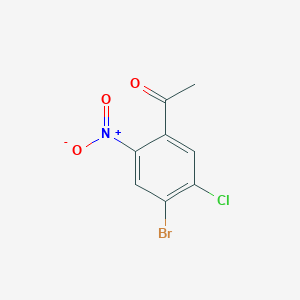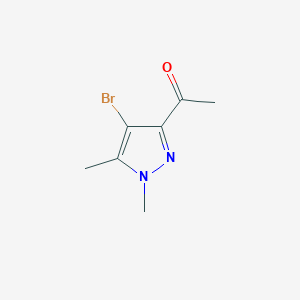![molecular formula C21H13N3O2S B13133889 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-01-5](/img/structure/B13133889.png)
1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with amino and benzo[d]thiazol-2-ylamino groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
Coupling with Anthracene Derivative: The benzo[d]thiazole derivative is then coupled with an anthracene derivative, such as 1-aminoanthracene-9,10-dione, under specific reaction conditions, often involving a catalyst and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione
- 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione derivatives
- Benzo[d]thiazole derivatives
Uniqueness: 1-Amino-4-(benzo[d]thiazol-2-ylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, higher fluorescence intensity, or greater biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62593-01-5 |
|---|---|
Molekularformel |
C21H13N3O2S |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-amino-4-(1,3-benzothiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H13N3O2S/c22-13-9-10-15(24-21-23-14-7-3-4-8-16(14)27-21)18-17(13)19(25)11-5-1-2-6-12(11)20(18)26/h1-10H,22H2,(H,23,24) |
InChI-Schlüssel |
WBSDOGWQFVUWDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=NC5=CC=CC=C5S4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

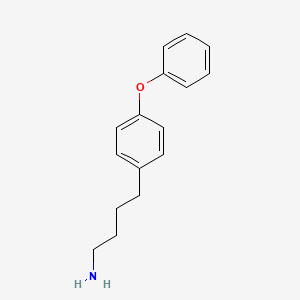
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
